molecular formula C16H12FIN2OS B10865446 1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-iodo-phenyl)-thiourea

1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-iodo-phenyl)-thiourea

Cat. No.: B10865446
M. Wt: 426.2 g/mol
InChI Key: QHSVCHXOAWXNTL-XCVCLJGOSA-N
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Description

1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-iodo-phenyl)-thiourea is an organic compound that features both fluorine and iodine substituents on its phenyl rings, along with a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-iodo-phenyl)-thiourea typically involves a multi-step process:

    Preparation of 4-Fluoro-phenyl-acryloyl chloride: This can be achieved by reacting 4-fluorobenzaldehyde with acryloyl chloride in the presence of a base such as pyridine.

    Synthesis of 4-Iodo-phenyl-thiourea: This involves the reaction of 4-iodoaniline with thiocarbamide (thiourea) in an acidic medium.

    Coupling Reaction: The final step involves the coupling of 4-fluoro-phenyl-acryloyl chloride with 4-iodo-phenyl-thiourea in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-iodo-phenyl)-thiourea can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.

    Addition Reactions: The acryloyl group can participate in Michael addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) are common, using reagents like boronic acids or alkenes.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

Scientific Research Applications

1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-iodo-phenyl)-thiourea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-iodo-phenyl)-thiourea depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of the fluorine and iodine atoms can enhance binding affinity and selectivity.

    Materials Science: The compound’s electronic properties can influence charge transport and light absorption in materials applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-chloro-phenyl)-thiourea
  • 1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-bromo-phenyl)-thiourea
  • 1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-methyl-phenyl)-thiourea

Uniqueness

1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-iodo-phenyl)-thiourea is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C16H12FIN2OS

Molecular Weight

426.2 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[(4-iodophenyl)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C16H12FIN2OS/c17-12-4-1-11(2-5-12)3-10-15(21)20-16(22)19-14-8-6-13(18)7-9-14/h1-10H,(H2,19,20,21,22)/b10-3+

InChI Key

QHSVCHXOAWXNTL-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)I)F

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=CC=C(C=C2)I)F

Origin of Product

United States

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